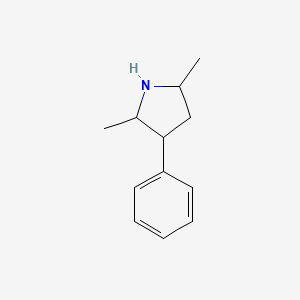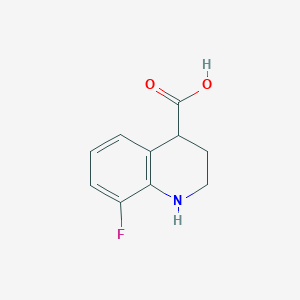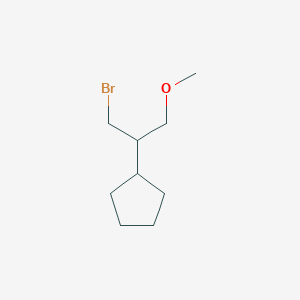![molecular formula C10H17Br B13171196 2-(3-Bromopropyl)bicyclo[2.2.1]heptane](/img/structure/B13171196.png)
2-(3-Bromopropyl)bicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromopropyl)bicyclo[2.2.1]heptane is an organic compound with the molecular formula C10H17Br. It is a derivative of bicyclo[2.2.1]heptane, where a bromopropyl group is attached to the bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropyl)bicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the reaction of bicyclo[2.2.1]heptane with 1,3-dibromopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Bromopropyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alkane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of alcohols or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Potassium carbonate, sodium hydroxide, or amines in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Major Products:
Substitution: Various substituted bicyclo[2.2.1]heptane derivatives.
Reduction: Bicyclo[2.2.1]heptane derivatives with reduced bromine.
Oxidation: Alcohols or carboxylic acids depending on the reaction conditions.
Applications De Recherche Scientifique
2-(3-Bromopropyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Bromopropyl)bicyclo[2.2.1]heptane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The bicyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]heptane: The parent compound without the bromopropyl group.
2-Methylbicyclo[2.2.1]heptane: A similar compound with a methyl group instead of a bromopropyl group.
Bicyclo[2.2.1]heptane-2,3-diol: A derivative with hydroxyl groups.
Uniqueness: 2-(3-Bromopropyl)bicyclo[2.2.1]heptane is unique due to the presence of the bromopropyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C10H17Br |
|---|---|
Poids moléculaire |
217.15 g/mol |
Nom IUPAC |
2-(3-bromopropyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H17Br/c11-5-1-2-9-6-8-3-4-10(9)7-8/h8-10H,1-7H2 |
Clé InChI |
YWZZAOWRBAGONC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


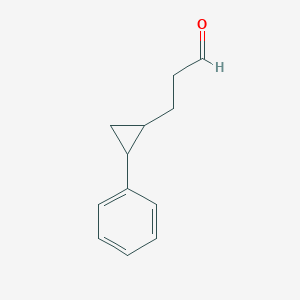


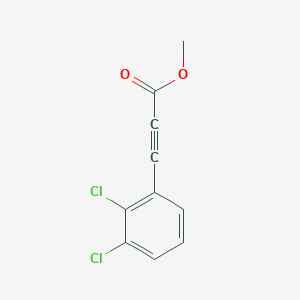

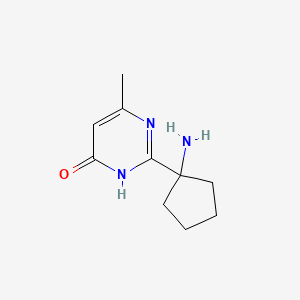
![2-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13171158.png)

![6-tert-Butyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13171164.png)
![Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13171166.png)

